3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-15(17)3-2-4-16(11)22(20,21)19-9-12-7-14(10-18-8-12)13-5-6-13/h2-4,7-8,10,13,19H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYUNQUAVRFBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 283.77 g/mol
- IUPAC Name : 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide
Research indicates that sulfonamide derivatives like 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exhibiting antibacterial properties.
- Modulation of Ion Channels : Some studies suggest that sulfonamides can influence the activity of ion channels, particularly sodium channels, which are implicated in pain signaling pathways .
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, potentially influencing conditions such as anxiety and depression.
Therapeutic Applications
The compound's potential therapeutic applications include:
- Antibacterial Agents : Due to its structural similarity to known sulfonamides, it may be effective against various bacterial infections.
- Pain Management : Its action on sodium channels suggests a potential role in pain relief therapies.
- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have applications in treating mood disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antibacterial agent .
Case Study 2: Pain Modulation
In a preclinical model assessing pain response, the compound demonstrated a notable reduction in pain sensitivity when administered prior to nociceptive stimuli. This effect was attributed to its action on sodium channels .
Case Study 3: Neuropharmacological Effects
Research exploring the neuropharmacological effects of sulfonamides found that this compound could modulate serotonin receptors, leading to anxiolytic-like effects in animal models. This opens avenues for further exploration in treating anxiety disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 283.77 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Pain Modulation | Significant reduction in pain sensitivity |
| Neuropharmacological Effects | Potential anxiolytic effects |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of substituted benzenesulfonamides with pyridine derivatives. The structural features of this compound include a sulfonamide group, which is known for its versatility in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study on related benzenesulfonamides demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis |
| Compound B | HeLa | 34 | Inhibits cell cycle |
| Compound C | MCF-7 | <100 | Increases caspase activity |
Antimicrobial Properties
Sulfonamides are also recognized for their antimicrobial properties. The incorporation of the cyclopropylpyridine moiety may enhance the antimicrobial efficacy of the compound against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed.
Orexin Receptor Antagonism
The compound's structure suggests potential activity as an orexin receptor antagonist. Orexin receptors play a critical role in regulating sleep-wake cycles and appetite. Compounds that can modulate these receptors are being investigated for their therapeutic potential in treating sleep disorders and obesity .
Case Studies and Research Findings
- Study on Anticancer Activity : A series of experiments were conducted to evaluate the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The results indicated that modifications to the sulfonamide structure could significantly enhance anticancer activity by inducing apoptosis and altering mitochondrial membrane potential .
- Research on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various sulfonamides against resistant bacterial strains. The findings suggested that compounds with specific structural features, such as the cyclopropyl group, exhibited improved efficacy against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related chemicals:
Key Comparisons
Sulfonamide vs. Carbamate/Carbamothioyl Groups
- The target compound’s benzenesulfonamide group contrasts with the carbamothioyl group in the nickel(II) complex and the alanine ester in flamprop-methyl . Sulfonamides are typically more polar and acidic (pKa ~10–11) compared to carbamates (pKa ~8–9), influencing bioavailability and target binding.
Pyridine Substitution Patterns
- The 5-cyclopropylpyridine moiety in the target compound differs from the 3-chloro-4-fluorophenyl group in flamprop-methyl . Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation, a feature exploited in drug design.
Biological Activity
- While flamprop-methyl and the dinitro-trifluoromethyl pyridinamine derivative act as agrochemicals , the nickel(II) benzamide complex exhibits antimicrobial properties . The target compound’s lack of nitro or trifluoromethyl groups may limit pesticidal activity but could favor therapeutic applications.
Synthetic Complexity
- The target compound’s synthesis likely employs coupling reagents (e.g., HATU or EDCI), as seen in for similar sulfonamide derivatives . In contrast, flamprop-methyl synthesis involves esterification of a benzoylated alanine precursor .
Research Findings and Data
Crystallographic Analysis
While crystallographic data for the target compound are absent in the evidence, analogous sulfonamides and metal complexes (e.g., the nickel(II) benzamide complex) are analyzed using SHELX and WinGX software . For example, the nickel complex crystallizes in a monoclinic system (space group P2₁/c) with a distorted square planar geometry . Such methods could be applied to resolve the target compound’s conformation and intermolecular interactions.
Hypothetical SAR (Structure-Activity Relationship)
- Chloro Substituent : The 3-chloro group on the benzene ring may enhance hydrophobic interactions in enzyme binding pockets, as seen in flamprop-methyl’s herbicidal activity .
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- Chlorination and cyclopropane introduction : Starting with pyridine derivatives, cyclopropane groups are introduced via catalytic cross-coupling reactions.
- Sulfonamide coupling : The benzenesulfonamide moiety is attached using nucleophilic substitution or Mitsunobu conditions.
Key intermediates include 5-cyclopropylpyridin-3-ylmethanamine and 3-chloro-2-methylbenzenesulfonyl chloride. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like N-over-C alkylation .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridine substitution patterns) and sulfonamide linkage.
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous N-aryl sulfonamides in crystallographic studies .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted sulfonyl chloride) .
Q. What is the hypothesized mechanism of action for sulfonamide derivatives in biological systems?
Sulfonamides often act as enzyme inhibitors by mimicking transition states or blocking active sites. For example, they may inhibit carbonic anhydrase or tyrosine kinases via competitive binding. The chloro and cyclopropyl groups in this compound likely enhance lipophilicity and target affinity, as seen in structurally related anti-convulsant and anti-malarial sulfonamides .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cyclopropane formation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonamide coupling yields.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .
Q. How should contradictory bioactivity data (e.g., variable IC50_{50}50 values across assays) be resolved?
Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolite profiling?
- In vitro microsomal assays : Identify primary metabolites (e.g., oxidative dechlorination or sulfonamide cleavage).
- Radiolabeling : Use C-labeled analogs to track distribution and excretion in animal models.
- CYP450 inhibition assays : Assess drug-drug interaction risks using human liver microsomes .
Q. How can computational modeling predict the compound’s binding affinity to novel targets?
Q. What methods are effective in resolving crystallographic disorder in the compound’s solid-state structure?
Q. How should researchers address discrepancies between computational solubility predictions and experimental results?
Q. What synthetic modifications could enhance the compound’s selectivity for cancer vs. healthy cells?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) for tumor-specific activation.
- Bioconjugation : Attach targeting moieties (e.g., folate ligands) via PEG spacers, as shown in PLX-4720 derivatives .
Methodological Guidelines
- Controlled synthesis : Follow protocols from polycationic dye-fixative studies for reproducible crosslinking and purity .
- Data validation : Cross-reference PubChem computational data (e.g., InChI keys, SMILES) with experimental results .
- Ethical sourcing : Avoid vendors like BenchChem; prioritize suppliers with HPLC-validated purity certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
